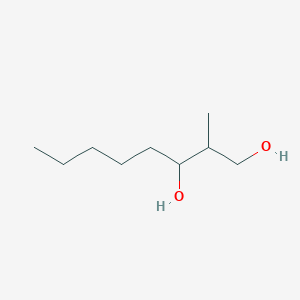

2-Methyloctane-1,3-diol

Description

Structure

3D Structure

Properties

CAS No. |

5411-89-2 |

|---|---|

Molecular Formula |

C9H20O2 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

2-methyloctane-1,3-diol |

InChI |

InChI=1S/C9H20O2/c1-3-4-5-6-9(11)8(2)7-10/h8-11H,3-7H2,1-2H3 |

InChI Key |

WOOGQXANFLDMBB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C(C)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-Methyloctane-1,3-diol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to 2-methyloctane-1,3-diol, a chiral molecule with potential applications in drug discovery and development. The synthesis involves a two-step sequence: a directed aldol condensation to construct the carbon skeleton, followed by a diastereoselective reduction to establish the desired stereochemistry of the 1,3-diol functionality. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the experimental workflow.

Synthetic Strategy

The synthesis of this compound is approached through a convergent strategy. The key intermediate, 3-hydroxy-2-methyloctanal, is first synthesized via a directed (crossed) aldol condensation between propanal and hexanal. This method allows for the controlled formation of the carbon-carbon bond between the α-carbon of propanal and the carbonyl carbon of hexanal, minimizing self-condensation products.[1][2]

The subsequent and final step is the diastereoselective reduction of the β-hydroxy aldehyde intermediate. This guide presents two distinct protocols to selectively obtain either the syn or the anti diastereomer of this compound. The syn-diol is achieved through a chelation-controlled reduction using sodium borohydride in the presence of triethylborane. The anti-diol is accessed via a non-chelating reduction using samarium(II) iodide.[3]

Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-2-methyloctanal via Directed Aldol Condensation

This procedure outlines the formation of the β-hydroxy aldehyde intermediate through a directed aldol condensation using lithium diisopropylamide (LDA) as a strong, non-nucleophilic base.

Materials:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Propanal

-

Hexanal

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for flash chromatography

Procedure:

-

A solution of lithium diisopropylamide (LDA) is prepared in situ by slowly adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen). The mixture is stirred at this temperature for 30 minutes.

-

Propanal (1.0 eq) is then added dropwise to the LDA solution at -78 °C. The resulting mixture is stirred for 1 hour to ensure complete formation of the lithium enolate.

-

Hexanal (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 2 hours.

-

The reaction is quenched by the addition of 1 M hydrochloric acid until the solution is acidic (pH ~5-6).

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product, 3-hydroxy-2-methyloctanal, is purified by flash column chromatography on silica gel.

Step 2: Diastereoselective Reduction to this compound

Two distinct methods are provided for the diastereoselective reduction of 3-hydroxy-2-methyloctanal to afford either the syn or anti diastereomer of this compound.

This protocol utilizes a chelation-controlled reduction with sodium borohydride and triethylborane.

Materials:

-

3-Hydroxy-2-methyloctanal

-

Triethylborane (Et₃B) (1 M in THF)

-

Sodium borohydride (NaBH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous methanol

-

Hydrogen peroxide (30% aqueous solution)

-

Sodium hydroxide (3 M aqueous solution)

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for flash chromatography

Procedure:

-

To a solution of 3-hydroxy-2-methyloctanal (1.0 eq) in a mixture of anhydrous THF and anhydrous methanol at -78 °C under an inert atmosphere, is added triethylborane (1.2 eq).

-

The mixture is stirred at -78 °C for 30 minutes, followed by the portion-wise addition of sodium borohydride (1.5 eq).

-

The reaction is stirred at -78 °C for 3 hours and then allowed to warm to room temperature overnight.

-

The reaction is carefully quenched by the slow addition of 30% hydrogen peroxide, followed by 3 M sodium hydroxide, while maintaining the temperature below 25 °C.

-

The mixture is stirred for 1 hour, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield syn-2-methyloctane-1,3-diol.

This protocol employs a samarium(II) iodide mediated reduction.

Materials:

-

Samarium(II) iodide (SmI₂) (0.1 M solution in THF)

-

3-Hydroxy-2-methyloctanal

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous methanol

-

Saturated aqueous potassium sodium tartrate solution (Rochelle's salt)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Silica gel for flash chromatography

Procedure:

-

A solution of 3-hydroxy-2-methyloctanal (1.0 eq) in anhydrous THF is added to a freshly prepared solution of samarium(II) iodide (2.5 eq) in THF at -78 °C under an inert atmosphere.

-

Anhydrous methanol (4.0 eq) is then added dropwise.

-

The reaction mixture is stirred at -78 °C for 1 hour.

-

The reaction is quenched by the addition of a saturated aqueous solution of potassium sodium tartrate.

-

The mixture is allowed to warm to room temperature and stirred until the color dissipates.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford anti-2-methyloctane-1,3-diol.[4]

Data Presentation

Table 1: Quantitative Data for the Synthesis of 3-Hydroxy-2-methyloctanal

| Parameter | Value | Reference |

| Starting Materials | Propanal, Hexanal | |

| Key Reagent | Lithium diisopropylamide (LDA) | [2] |

| Solvent | Tetrahydrofuran (THF) | |

| Reaction Temperature | -78 °C | [5] |

| Reaction Time | 3 hours | |

| Typical Yield | 70-85% | [6] |

Table 2: Quantitative Data for the Diastereoselective Reduction to this compound

| Parameter | syn-Diol Synthesis | anti-Diol Synthesis | Reference |

| Starting Material | 3-Hydroxy-2-methyloctanal | 3-Hydroxy-2-methyloctanal | |

| Key Reagents | NaBH₄, Et₃B | SmI₂ | [3][7] |

| Solvent | THF, Methanol | THF, Methanol | |

| Reaction Temperature | -78 °C to room temp. | -78 °C | |

| Reaction Time | ~15 hours | 1 hour | |

| Typical Yield | 80-90% | 85-95% | |

| Diastereomeric Ratio (syn:anti or anti:syn) | >95:5 | >95:5 |

Table 3: Spectroscopic Data for this compound

| Data Type | Predicted Chemical Shifts (ppm) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.85-3.65 (m, 3H, CH ₂OH and CH OH), 2.5-1.8 (br s, 2H, OH ), 1.70-1.55 (m, 1H, CH CH₃), 1.50-1.20 (m, 8H, alkyl CH ₂), 0.90 (t, J = 7.0 Hz, 3H, terminal CH ₃), 0.85 (d, J = 7.0 Hz, 3H, CH ₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 75.5 (CHOH), 67.0 (CH₂OH), 45.0 (CHCH₃), 35.0, 31.8, 25.5, 22.6 (alkyl CH₂), 14.1 (terminal CH₃), 12.5 (CHCH₃) |

Note: The provided NMR data is predicted based on typical values for aliphatic 1,3-diols and may vary slightly from experimental values.[8][9]

Experimental Workflow

Caption: Synthetic workflow for this compound.

Purification and Characterization

Purification of both the intermediate β-hydroxy aldehyde and the final 1,3-diol products is effectively achieved using flash column chromatography on silica gel.[10] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically employed for elution. The polarity of the 1,3-diol product is significantly higher than the aldehyde intermediate, necessitating a more polar eluent for the final purification step.

The structure and purity of the synthesized compounds can be confirmed by standard spectroscopic techniques. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for structural elucidation and for determining the diastereomeric ratio of the final product.[9][11] Infrared (IR) spectroscopy will show characteristic absorptions for the hydroxyl and alkyl groups. High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula.

Conclusion

This technical guide outlines a robust and versatile synthetic route for the preparation of this compound. The directed aldol condensation provides a reliable method for constructing the carbon backbone, while the choice of reducing agent in the subsequent step allows for the diastereoselective synthesis of either the syn or anti isomer of the target 1,3-diol. The detailed protocols and compiled data herein serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

- 1. youtube.com [youtube.com]

- 2. Crossed Aldol And Directed Aldol Reactions - Chemistry Steps [chemistrysteps.com]

- 3. users.ox.ac.uk [users.ox.ac.uk]

- 4. Samarium(ii) iodide-mediated reactions applied to natural product total synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Direct assignment of the relative configuration in acyclic 1,3-diols by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 2-Methyloctane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-methyloctane-1,3-diol. Due to the limited availability of experimental data for this specific compound, this guide combines computed data from reliable sources with general experimental protocols and biological activities observed in structurally similar aliphatic diols. This information is intended to serve as a foundational resource for research, development, and application of this and related compounds.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that most of the available data is computationally derived and should be confirmed by experimental analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₂₀O₂ | PubChem[1] |

| Molecular Weight | 160.25 g/mol | PubChem[1] |

| CAS Number | 5411-89-2 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | CCCCCC(C(C)CO)O | PubChem[1] |

| InChI Key | WOOGQXANFLDMBB-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 (Computed) | 2.1 | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem[1] |

| Rotatable Bond Count (Computed) | 6 | PubChem[1] |

| Topological Polar Surface Area (Computed) | 40.5 Ų | PubChem[1] |

| Heavy Atom Count (Computed) | 11 | PubChem[1] |

| Complexity (Computed) | 83.6 | PubChem[1] |

Spectroscopic Data

While specific spectra for this compound are not publicly available, the PubChem database indicates the existence of 13C NMR, GC-MS, and IR spectra.[1] For research purposes, it is recommended to acquire these spectra experimentally.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the surveyed literature. However, a general and robust method for the synthesis of 1,3-diols involves the reduction of β-hydroxy ketones. The following is a representative experimental protocol for such a transformation, which can be adapted for the synthesis of this compound.

General Protocol for the Synthesis of a 1,3-Diol via Reduction of a β-Hydroxy Ketone:

-

Aldol Condensation to form the β-Hydroxy Ketone Precursor:

-

An appropriate aldehyde (e.g., hexanal) and a ketone (e.g., acetone or a methyl ketone) are reacted in the presence of a base (e.g., sodium hydroxide or lithium diisopropylamide) or an acid catalyst in a suitable solvent (e.g., ethanol, tetrahydrofuran).

-

The reaction mixture is typically stirred at a controlled temperature (e.g., 0 °C to room temperature) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction is then quenched, and the β-hydroxy ketone is isolated and purified using standard techniques such as extraction and column chromatography.

-

-

Reduction of the β-Hydroxy Ketone:

-

The purified β-hydroxy ketone is dissolved in a suitable solvent (e.g., methanol or ethanol).

-

A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise at a controlled temperature (typically 0 °C).

-

The reaction is stirred until the starting material is consumed (monitored by TLC).

-

The reaction is quenched, typically with water or a dilute acid.

-

The 1,3-diol product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

The crude product is purified by column chromatography or distillation to yield the pure 1,3-diol.

-

Diagram 1: General Synthesis of 1,3-Diols

A generalized workflow for the synthesis of 1,3-diols.

Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or signaling pathways of this compound in the reviewed literature. However, studies on other aliphatic diols provide some insights into their potential biological roles.

-

Antimicrobial Activity: Some aliphatic diols have demonstrated antimicrobial properties. The effectiveness of this activity often depends on the chain length and the position of the hydroxyl groups. For instance, 1,2-diols have been found to be more effective antimicrobial agents than 1,3-diols against certain bacteria, such as Bacillus subtilis.[2] The proposed mechanism involves the inhibition of amino acid transport across the bacterial membrane.[2]

-

Inflammation and Cellular Signaling: Long-chain aliphatic diols, particularly vicinal diols derived from the metabolism of epoxy fatty acids, are emerging as important signaling molecules in inflammation.[3] These diols can counteract the anti-inflammatory effects of their parent epoxy fatty acids and may promote chronic inflammation.[3] While this has been primarily studied for vicinal diols, it suggests that long-chain diols can have significant biological effects.

Diagram 2: Potential Biological Role of Aliphatic Diols in Inflammation

Metabolism of epoxy fatty acids to diols can shift the biological effect from anti-inflammatory to pro-inflammatory.

Safety and Handling

Specific safety and handling data for this compound are not available. For a structurally similar compound, 2-methyl-2-propyl-1,3-propanediol, the material safety data sheet (MSDS) indicates that it can cause eye irritation and may cause skin and respiratory tract irritation.[4] It may also be harmful if swallowed.[4]

General Laboratory Safety Precautions for Handling Aliphatic Diols:

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[4]

-

Ventilation: Use in a well-ventilated area to minimize inhalation of any vapors.[4]

-

Handling: Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[4]

-

Spills: In case of a spill, clean up immediately, observing all safety precautions. Avoid generating dust if the compound is a solid.[4]

Conclusion

This compound is a chemical compound for which there is a notable lack of comprehensive experimental data in the public domain. The information presented in this guide, largely based on computed values and analogies to similar structures, provides a starting point for researchers. It is strongly recommended that experimental validation of the physicochemical properties, synthesis, and biological activity be conducted for any application of this compound. The provided general experimental protocols and insights into the bioactivity of related diols can serve as a valuable framework for such future investigations.

References

- 1. This compound | C9H20O2 | CID 220975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Structural Analysis of 2-Methyloctane-1,3-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural analysis of 2-methyloctane-1,3-diol, a chiral diol with potential applications in various fields of chemical and pharmaceutical research. Due to the limited availability of specific experimental data for this compound in public databases, this document outlines the expected analytical outcomes based on established principles of organic spectroscopy and stereochemistry. Detailed methodologies for key analytical techniques are also provided to facilitate the empirical investigation of this molecule.

Chemical Structure and Stereochemistry

This compound possesses two stereocenters at the C2 and C3 positions, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship between the (2R,3R)/(2S,3S) pair and the (2R,3S)/(2S,3R) pair is diastereomeric. The structural formula and stereochemical designations are illustrated below.

Chemical Formula: C₉H₂₀O₂[1] Molar Mass: 160.25 g/mol [1] IUPAC Name: this compound[1] CAS Number: 5411-89-2[1]

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data from key spectroscopic techniques for the structural elucidation of this compound. These predictions are based on typical values for similar aliphatic diols.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1' (CH₃-C2) | ~0.9 | d | ~7 |

| H1 (CH₂OH) | ~3.4 - 3.7 | m | - |

| H2 | ~1.6 - 1.8 | m | - |

| H3 | ~3.8 - 4.1 | m | - |

| H4 | ~1.2 - 1.5 | m | - |

| H5 | ~1.2 - 1.5 | m | - |

| H6 | ~1.2 - 1.5 | m | - |

| H7 | ~1.2 - 1.5 | m | - |

| H8 (CH₃) | ~0.9 | t | ~7 |

| OH (C1) | Variable | br s | - |

| OH (C3) | Variable | br s | - |

Note: Chemical shifts are referenced to TMS (0 ppm) and are solvent-dependent. Multiplicities are abbreviated as: s (singlet), d (doublet), t (triplet), m (multiplet), br (broad).

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (CH₂OH) | ~65 - 70 |

| C2 | ~40 - 45 |

| C3 | ~70 - 75 |

| C4 | ~30 - 35 |

| C5 | ~25 - 30 |

| C6 | ~22 - 27 |

| C7 | ~31 - 36 |

| C8 (CH₃) | ~14 |

| C1' (CH₃-C2) | ~15 - 20 |

Note: Chemical shifts are referenced to TMS (0 ppm) and are solvent-dependent.

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 160 | [C₉H₂₀O₂]⁺ | Molecular Ion (M⁺) |

| 142 | [C₉H₁₈O]⁺ | Loss of H₂O (Dehydration)[2][3][4] |

| 129 | [C₈H₁₇O]⁺ | α-cleavage, loss of CH₂OH |

| 115 | [C₇H₁₅O]⁺ | α-cleavage, loss of C₂H₅O |

| 101 | [C₆H₁₃O]⁺ | Cleavage of C3-C4 bond |

| 73 | [C₄H₉O]⁺ | Cleavage of C3-C4 bond with rearrangement |

| 45 | [CH₅O]⁺ | [CH₂=OH]⁺, characteristic for primary alcohols[2] |

Note: The relative abundance of fragments will depend on the ionization technique used.

Table 4: Predicted Infrared (IR) Spectroscopy Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600 - 3200 (broad) | O-H stretch | Alcohol |

| 2960 - 2850 (strong) | C-H stretch | Alkane |

| 1470 - 1450 | C-H bend | Alkane |

| 1380 - 1370 | C-H rock (methyl) | Alkane |

| 1150 - 1050 (strong) | C-O stretch | Alcohol |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural analysis of 2-methyloloctane-1,3-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Analyze coupling patterns (multiplicities) to deduce proton connectivity.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of purified this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

GC-MS Analysis:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 2 scans/second.

Data Analysis:

-

Identify the molecular ion peak (M⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern, paying attention to characteristic losses for alcohols, such as the loss of water (M-18) and α-cleavage.[2][3][4]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

-

Place a drop of the purified liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Gently press the plates together to form a thin film.

Sample Preparation (Solution):

-

Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride).

-

Place the solution in a liquid IR cell.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Analysis:

-

Identify the broad absorption band in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching of the alcohol functional groups.

-

Identify the strong C-H stretching absorptions in the 2960-2850 cm⁻¹ region.

-

Identify the strong C-O stretching absorption in the 1150-1050 cm⁻¹ region.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural analysis of this compound.

References

The Enigmatic Absence of 2-Methyloctane-1,3-diol in the Natural World

A comprehensive review of scientific literature and chemical databases reveals no evidence of the natural occurrence of 2-methyloctane-1,3-diol. This compound is conspicuously absent from catalogs of known metabolites in plants, fungi, insects, and microorganisms. Consequently, a technical guide on its natural occurrence, biosynthesis, and ecological role cannot be formulated.

Despite extensive searches for "this compound" in natural product databases and scientific literature, no instances of its isolation from a natural source have been documented. Chemical repositories such as PubChem list its physical and chemical properties but provide no information on natural origins. This strongly indicates that this compound is a synthetic compound, a product of chemical manufacturing rather than a constituent of biological systems.

While related compounds, such as the alkane 2-methyloctane, have been identified as floral compounds in some plant species, the specific diol has not been reported. The distinction between these molecules is significant; the presence of two hydroxyl (-OH) groups in this compound imparts substantially different chemical properties compared to its parent alkane.

In light of these findings, it is not possible to provide the requested in-depth technical guide on the natural occurrence of this compound. The core requirements of the request, including data on its natural abundance, experimental protocols for its extraction from natural sources, and diagrams of its biosynthetic pathways, cannot be met as the foundational premise of its natural existence is not supported by current scientific knowledge.

Therefore, for researchers, scientists, and drug development professionals, the focus regarding this compound should be on its synthetic chemistry, potential applications as a synthesized compound, and its toxicological and pharmacological properties as a xenobiotic, rather than on any role in the natural world.

An In-depth Technical Guide to 2-methyloctane-1,3-diol (CAS: 5411-89-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methyloctane-1,3-diol (CAS number: 5411-89-2), a long-chain diol with potential applications in various scientific domains. This document collates available physicochemical data, outlines potential synthetic pathways, and discusses the current landscape of its biological assessment.

Chemical and Physical Properties

This compound, also known by its National Cancer Institute designation NSC4553, is a C9 aliphatic diol.[1] Its structural and physicochemical properties, largely based on computational models, are summarized below.[1]

| Property | Value | Source |

| Molecular Formula | C9H20O2 | PubChem[1] |

| Molecular Weight | 160.25 g/mol | PubChem[1] |

| CAS Number | 5411-89-2 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | NSC4553 | PubChem[1] |

| XLogP3 | 2.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

| Exact Mass | 160.146329 g/mol | PubChem[1] |

| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show complex multiplets for the protons on the carbon backbone, a distinct signal for the methyl group, and broad signals for the hydroxyl protons.

-

¹³C NMR: The spectrum would display nine distinct carbon signals, with those bonded to the hydroxyl groups shifted downfield.

-

-

Mass Spectrometry (MS): The mass spectrum would likely show a molecular ion peak (M+) at m/z 160, with fragmentation patterns corresponding to the loss of water and cleavage of the carbon-carbon bonds.

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibrations of the hydroxyl groups. C-H stretching and bending vibrations would be observed in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.

Experimental Protocols: Synthesis of this compound

No specific, detailed experimental protocol for the synthesis of this compound has been published. However, based on established organic chemistry principles for the synthesis of 1,3-diols, several viable synthetic routes can be proposed. A common and effective method involves the aldol reaction followed by reduction.

Proposed Synthetic Pathway: Aldol Condensation and Reduction

A plausible and widely used method for the synthesis of 1,3-diols is the aldol condensation between an aldehyde and a ketone, followed by the reduction of the resulting β-hydroxy ketone. For the synthesis of this compound, this would involve the reaction of propanal with hexanal.

Step 1: Aldol Condensation

-

Reaction: Propanal undergoes self-condensation or reacts with hexanal in the presence of a base (e.g., sodium hydroxide) or acid catalyst to form a β-hydroxy aldehyde. Subsequent reaction with an organometallic reagent derived from a methyl halide (e.g., methylmagnesium bromide) would introduce the methyl group at the C2 position, followed by dehydration to an α,β-unsaturated aldehyde. A more direct approach would be the aldol addition of an enolate of a ketone to an aldehyde. For instance, the lithium enolate of 2-heptanone could react with formaldehyde.

-

General Protocol:

-

A suitable ketone (e.g., 2-heptanone) is dissolved in an aprotic solvent like tetrahydrofuran (THF) and cooled to -78 °C.

-

A strong base, such as lithium diisopropylamide (LDA), is added dropwise to form the lithium enolate.

-

The aldehyde (e.g., formaldehyde or its equivalent) is then added to the solution, and the reaction is allowed to proceed at low temperature.

-

The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride).

-

The product, a β-hydroxy ketone, is extracted and purified.

-

Step 2: Reduction of the β-Hydroxy Ketone

-

Reaction: The carbonyl group of the β-hydroxy ketone is selectively reduced to a hydroxyl group to yield the 1,3-diol.

-

General Protocol:

-

The purified β-hydroxy ketone is dissolved in a suitable solvent, such as methanol or ethanol.

-

A reducing agent, for example, sodium borohydride (NaBH₄), is added in portions at 0 °C.

-

The reaction mixture is stirred until the reduction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched, and the product is extracted and purified by column chromatography.

-

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of 1,3-Diol Compounds

Abstract

1,3-Diol scaffolds are versatile structural motifs present in numerous natural products and synthetic molecules with significant therapeutic potential.[1] Their inherent chirality and conformational flexibility make them valuable building blocks in medicinal chemistry and drug development.[2][3] This technical guide provides a comprehensive overview of the diverse biological activities exhibited by 1,3-diol compounds, with a focus on their antimicrobial and anticancer properties. It includes a summary of quantitative activity data, detailed experimental protocols for key biological assays, and visualizations of relevant workflows and cellular pathways to facilitate a deeper understanding for research and development professionals.

Antimicrobial Activity of 1,3-Diols

Several 1,3-diol compounds have demonstrated notable antimicrobial properties, positioning them as potential preservatives and anti-infective agents. Their activity is influenced by factors such as chain length and the position of the hydroxyl groups.[4]

Antibacterial and Antifungal Activity

Propan-1,3-diol (PD) has been shown to be a more effective antimicrobial agent than the structurally similar propan-1,2-diol (propylene glycol, PG), particularly against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[5][6] The mechanism is believed to involve damage to the bacterial cell membrane.[5] Derivatives of 1,3-diols, such as 1,3-dioxolanes synthesized from diols and salicylaldehyde, have also displayed significant antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as excellent antifungal activity against Candida albicans.[7][8] Furthermore, compounds like 2-bromo-2-nitropropan-1,3-diol are active against both bacteria and fungi.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for select 1,3-diol compounds, providing a quantitative measure of their antimicrobial efficacy.

| Compound | Organism(s) | MIC Value | Reference |

| Propan-1,3-diol (PD) | Gram-negative & Gram-positive bacteria | MIC₅₀: 7.0–10.2% (v/v) | [6] |

| Propylene Glycol (PG) | Gram-negative & Gram-positive bacteria | MIC₅₀: 5.0–10.5% (v/v) | [6] |

| 1,3-Dioxolane Derivatives | P. aeruginosa, S. aureus, C. albicans | Not specified, but described as "significant" and "excellent" | [7][8] |

Anticancer Activity of 1,3-Diols

The 1,3-diol moiety is a key structural feature in several molecules investigated for their anticancer properties. These compounds can exert their effects through various mechanisms, including cell cycle arrest and induction of apoptosis.

A notable example is Sclareol (labd-14-ene-8,13-diol), a labdane-type diterpene. Studies have shown that Sclareol possesses significant cytotoxic activity against human breast cancer cell lines (MN1 and MDD2).[9] It inhibits DNA synthesis, leading to cell cycle arrest at the G₀/G₁ phase, and induces apoptosis in a p53-independent manner.[9] Importantly, Sclareol was also found to enhance the anticancer activity of conventional chemotherapy drugs such as doxorubicin, etoposide, and cisplatin.[9] The synthesis of various chiral 1,3-diols serves as a critical step in creating libraries of compounds for screening potential anticancer activity.[3][10]

Quantitative Anticancer Data

The table below presents the activity of a 1,3-diaryltriazene compound, highlighting the potency that can be achieved with molecules containing this scaffold.

| Compound Class | Cell Line(s) | GI₅₀ Value | Reference |

| Benzofused triazenes | Jurkat and K562 | 2.2-12.6 µM | [11] |

Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, certain 1,3-diols exhibit other pharmacological actions. For instance, 1,3-Butanediol has been reported to have sedative, hypotensive, and hypoglycemic effects comparable to ethanol.[12] It is also used as a precursor for some antibiotics and can induce ketogenesis, particularly the (R)-enantiomer which is efficiently converted to β-hydroxybutyrate.[12] The ability of 1,3-diol derivatives to cross lipid barriers like the cell membrane and the blood-brain barrier makes them attractive for improving the pharmacokinetic behavior of various drugs.[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activity of 1,3-diol compounds.

Protocol: Preservatives-Effectiveness Test (PET)

This test evaluates the effectiveness of antimicrobial preservatives added to pharmaceutical or cosmetic products.

-

Preparation of Microbial Suspensions: Standardized cultures of relevant microorganisms (e.g., E. coli, P. aeruginosa, S. aureus, C. albicans) are prepared to a concentration of approximately 1.0 × 10⁸ CFU/mL.

-

Inoculation: The product containing the 1,3-diol preservative is inoculated with a small volume (0.5% to 1.0% of the product volume) of the microbial suspension to achieve an initial concentration of 10⁵ to 10⁶ CFU/mL.

-

Incubation: The inoculated containers are held at a specified temperature (e.g., 20-25°C) and protected from light.

-

Sampling and Plating: At specified intervals (e.g., 7, 14, and 28 days), a sample is withdrawn from the container, serially diluted, and plated on a suitable agar medium.

-

Enumeration: After incubation, the number of colonies is counted, and the concentration of viable microorganisms (CFU/mL) is calculated.

-

Evaluation: The effectiveness is determined by comparing the log reduction in viable microorganisms from the initial count against established criteria. For example, for bacteria, a not less than 2.0 log reduction from the initial count at 14 days is often required.[5]

Protocol: Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases (G₀/G₁, S, G₂/M) of the cell cycle after treatment with a test compound.

-

Cell Culture and Treatment: Cancer cells (e.g., human breast cancer cell lines) are seeded in culture plates and allowed to adhere. They are then treated with various concentrations of the 1,3-diol compound (e.g., Sclareol) for a specified duration (e.g., 24, 48, 72 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and counted.

-

Fixation: Cells are fixed to permeabilize the membrane, typically using ice-cold 70% ethanol, and stored at -20°C.

-

Staining: The fixed cells are washed and then stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in a solution containing RNase to prevent staining of double-stranded RNA.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity is directly proportional to the amount of DNA.

-

Data Analysis: The resulting data is analyzed using specialized software to generate a histogram that shows the number of cells in each phase of the cell cycle. This allows for the quantification of cell cycle arrest at specific phases (e.g., G₀/G₁).[9]

Protocol: Apoptosis Detection by DNA Fragmentation

This assay detects one of the hallmarks of late-stage apoptosis: the cleavage of genomic DNA into internucleosomal fragments.

-

Cell Treatment: Cells are treated with the 1,3-diol compound as described for the cell cycle analysis.

-

DNA Extraction: After treatment, cells are harvested, and genomic DNA is extracted using a DNA isolation kit or standard phenol-chloroform extraction methods.

-

Agarose Gel Electrophoresis: The extracted DNA is loaded onto an agarose gel (e.g., 1.5-2.0%).

-

Visualization: The gel is run to separate the DNA fragments by size. The DNA is then visualized under UV light after staining with an intercalating dye like ethidium bromide.

-

Interpretation: DNA from apoptotic cells will appear as a characteristic "ladder" of fragments in multiples of approximately 180-200 base pairs. DNA from healthy, non-apoptotic cells will appear as a single high-molecular-weight band.[9]

Visualizing Workflows and Pathways

The following diagrams illustrate common experimental workflows and a proposed mechanism of action for 1,3-diol compounds.

References

- 1. Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of Cyclic 1,3-Diols as Scaffolds for Spatially Directed Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol [jstage.jst.go.jp]

- 7. Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Labd-14-ene-8,13-diol (sclareol) induces cell cycle arrest and apoptosis in human breast cancer cells and enhances the activity of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. books.lucp.net [books.lucp.net]

- 12. 1,3-Butanediol - Wikipedia [en.wikipedia.org]

- 13. WO1996034846A1 - 1,3-propane diol derivatives as bioactive compounds - Google Patents [patents.google.com]

A Technical Guide to the Stereoselective Synthesis of 1,3-Diols: Core Strategies and Methodologies

For Researchers, Scientists, and Drug Development Professionals

The 1,3-diol motif is a ubiquitous structural feature in a vast array of biologically active natural products and pharmaceutical agents. Its stereochemical configuration profoundly influences molecular conformation and, consequently, biological activity. The ability to control the relative and absolute stereochemistry of the two hydroxyl groups is therefore of paramount importance in modern organic synthesis and drug discovery. This technical guide provides an in-depth overview of the core strategies for the stereoselective synthesis of syn- and anti-1,3-diols, with a focus on practical experimental protocols, quantitative data for key transformations, and a logical framework for method selection.

Strategic Approaches to 1,3-Diol Synthesis

The stereocontrolled synthesis of 1,3-diols can be broadly categorized into two main approaches:

-

Carbon-Carbon Bond Forming Reactions: These methods construct the 1,3-diol backbone while simultaneously setting the desired stereochemistry. Key examples include aldol reactions and allylation/crotylation reactions.

-

Diastereoselective Reduction of β-Hydroxy Ketones: This two-step sequence involves an initial carbon-carbon bond formation to generate a β-hydroxy ketone, followed by a stereoselective reduction of the ketone to afford the 1,3-diol. The stereochemical outcome of the reduction is governed by the choice of reducing agent and reaction conditions, which can be tailored to favor either the syn or anti diastereomer.

A logical workflow for selecting a suitable synthetic strategy is presented below. This decision-making process considers the desired stereoisomer (syn or anti), the availability of starting materials, and the required level of enantiocontrol.

Caption: A decision tree for selecting a stereoselective 1,3-diol synthesis strategy.

Diastereoselective Reduction of β-Hydroxy Ketones

The reduction of β-hydroxy ketones is a powerful and widely employed strategy for accessing both syn- and anti-1,3-diols. The stereochemical outcome is dictated by the ability of the reducing agent to chelate to the hydroxyl and carbonyl groups of the substrate.

Synthesis of syn-1,3-Diols via Chelation Control: The Narasaka-Prasad Reduction

The Narasaka-Prasad reduction utilizes a chelating agent, typically a dialkylboron alkoxide, to form a rigid six-membered ring intermediate with the β-hydroxy ketone.[1][2] This chelation locks the conformation of the substrate and directs the external delivery of a hydride from a reducing agent, such as sodium borohydride, to the axial face of the carbonyl group, resulting in the formation of the syn-1,3-diol.[1]

Caption: Mechanism of the Narasaka-Prasad reduction for syn-1,3-diol synthesis.

Experimental Protocol: Narasaka-Prasad Reduction

To a solution of the β-hydroxy ketone (1.0 eq) in THF (0.3 M) is added tri-n-butylborane (1.1 eq.). A stream of dry air is bubbled through the solution for 5 minutes to initiate the reaction. The mixture is stirred at room temperature for 2 hours under an argon atmosphere. The reaction is then cooled to -100°C, and sodium borohydride (1.1 eq) is added as a solid. The mixture is stirred for 6 hours at -100°C. The reaction is quenched by the sequential addition of 30% hydrogen peroxide, a pH 7 buffer solution, and methanol. The organic solvents are removed under reduced pressure, and the aqueous residue is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The resulting boronate ester is cleaved by repeated co-evaporation with methanol containing 1% concentrated hydrochloric acid. The crude product is purified by silica gel column chromatography to afford the syn-1,3-diol.

| Substrate (R1, R2) | Diastereoselectivity (syn:anti) | Yield (%) |

| Ph, Me | >98:2 | 85 |

| i-Pr, Me | >98:2 | 92 |

| n-Bu, Et | 97:3 | 88 |

Synthesis of anti-1,3-Diols via Non-Chelation Control

In contrast to the synthesis of syn-diols, the formation of anti-1,3-diols is achieved through non-chelation-controlled reductions. These methods typically involve intramolecular hydride delivery from a reagent that coordinates to the hydroxyl group but does not form a rigid chelate with the carbonyl oxygen.

The Evans-Saksena reduction employs tetramethylammonium triacetoxyborohydride (Me₄NBH(OAc)₃) as the reducing agent.[3][4] The reaction proceeds via an intramolecular hydride delivery from a transiently formed boronate ester at the β-hydroxyl group.[3] The transition state is believed to be a chair-like six-membered ring, leading to the formation of the anti-1,3-diol.[3]

Caption: Mechanism of the Evans-Saksena reduction for anti-1,3-diol synthesis.

Experimental Protocol: Evans-Saksena Reduction

To a solution of the β-hydroxy ketone (1.0 eq) in a 4:1 mixture of acetonitrile and acetic acid is added tetramethylammonium triacetoxyborohydride (5.0 eq) at -20°C. The reaction mixture is stirred at -20°C and allowed to warm to 0°C over 6 hours. The reaction is then quenched by the addition of saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the anti-1,3-diol.

| Substrate (R1, R2) | Diastereoselectivity (anti:syn) | Yield (%) |

| Ph, Me | >95:5 | 92 |

| c-Hex, Me | 97:3 | 89 |

| BnOCH₂CH₂, Et | >99:1 | 95 |

The Evans-Tishchenko reaction is a samarium(II) iodide-catalyzed reductive condensation of a β-hydroxy ketone with an aldehyde to furnish an anti-1,3-diol monoester. This reaction is highly diastereoselective and offers the advantage of differentiating the two hydroxyl groups in the product.

Experimental Protocol: Evans-Tishchenko Reaction

To a solution of the β-hydroxy ketone (1.0 eq) and an aldehyde (e.g., isobutyraldehyde, 10 eq) in anhydrous THF at -10°C is added a solution of samarium(II) iodide (0.1 M in THF, 0.2 eq) dropwise. The reaction mixture is stirred at -10°C for 4 hours. The reaction is quenched with saturated aqueous potassium sodium tartrate solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the anti-1,3-diol monoester.

| β-Hydroxy Ketone (R1, R2) | Aldehyde | Diastereoselectivity (anti:syn) | Yield (%) |

| Ph, Me | Isobutyraldehyde | >99:1 | 91 |

| i-Pr, Me | Pivaldehyde | >99:1 | 88 |

| n-Pentyl, Et | Benzaldehyde | 98:2 | 93 |

Carbon-Carbon Bond Forming Strategies

The Paterson Aldol Reaction

The Paterson aldol reaction utilizes chiral boron enolates derived from ketones to achieve highly diastereoselective and enantioselective aldol additions to aldehydes. The stereochemical outcome (syn or anti) can be controlled by the geometry of the boron enolate, which is in turn influenced by the choice of the boron reagent and the base.

Experimental Protocol: Paterson syn-Aldol Reaction

To a solution of the chiral ketone (1.0 eq) in dichloromethane at -78°C is added 9-borabicyclo[3.3.1]nonyl trifluoromethanesulfonate (1.1 eq) followed by triethylamine (1.2 eq). The mixture is stirred at -78°C for 30 minutes, then warmed to 0°C for 1 hour. The reaction is re-cooled to -78°C, and the aldehyde (1.2 eq) is added. After stirring for 3 hours at -78°C, the reaction is quenched with a pH 7 buffer and extracted with dichloromethane. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

Experimental Protocol: Paterson anti-Aldol Reaction

To a solution of the chiral ketone (1.0 eq) in diethyl ether at 0°C is added dicyclohexylboron chloride (1.1 eq) followed by triethylamine (1.2 eq). The mixture is stirred at 0°C for 2 hours. The reaction is cooled to -78°C, and the aldehyde (1.2 eq) is added. After stirring for 3 hours at -78°C, the reaction is quenched with methanol and then a mixture of methanol and 30% hydrogen peroxide. The product is extracted with diethyl ether, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

| Ketone | Aldehyde | Boron Reagent | Diastereoselectivity (syn:anti) | Yield (%) |

| (S)-2-Methyl-3-pentanone | Isobutyraldehyde | 9-BBN-OTf | >95:5 | 85 |

| (R)-1-(tert-Butyldimethylsilyloxy)-2-butanone | Benzaldehyde | c-Hex₂BCl | 5:95 | 90 |

The Roush Asymmetric Allylation and Crotylation

The Roush reaction employs chiral allyl- and crotylboronates to achieve highly enantioselective additions to aldehydes, furnishing homoallylic alcohols which are precursors to 1,3-diols.[5] The stereochemistry of the newly formed stereocenters is controlled by the chirality of the tartrate-derived ligand on the boron reagent and the geometry of the crotylboronate (E or Z).[5] (E)-Crotylboronates typically afford anti products, while (Z)-crotylboronates yield syn products.

Experimental Protocol: Roush Asymmetric Allylation

To a solution of the chiral tartrate ligand (1.1 eq) in toluene at room temperature is added the corresponding allyl- or crotylboronic acid diisopropyl ester (1.0 eq). The mixture is stirred for 1 hour, and then the solvent is removed under reduced pressure. The resulting chiral boronate is dissolved in toluene, and 4 Å molecular sieves are added. The mixture is cooled to -78°C, and the aldehyde (1.0 eq) is added. The reaction is stirred at -78°C for 1-3 hours and then quenched with an aqueous solution of sodium bicarbonate. The product is extracted with diethyl ether, and the combined organic layers are dried and concentrated. Purification by column chromatography affords the homoallylic alcohol.

| Aldehyde | Boronate | Enantioselectivity (e.e., %) | Diastereoselectivity (syn:anti or anti:syn) | Yield (%) |

| Benzaldehyde | (R,R)-Allylboronate | 95 | N/A | 88 |

| Cyclohexanecarboxaldehyde | (S,S)-Allylboronate | 96 | N/A | 91 |

| Benzaldehyde | (R,R)-(Z)-Crotylboronate | 92 | >98:2 (syn) | 85 |

| Isobutyraldehyde | (R,R)-(E)-Crotylboronate | 94 | 3:97 (anti) | 89 |

Conclusion

The stereoselective synthesis of 1,3-diols is a well-developed field with a diverse array of reliable and highly selective methods. The choice of the optimal synthetic route depends on the desired stereochemical outcome, the nature of the available starting materials, and the specific requirements of the synthetic target. For the diastereoselective reduction of β-hydroxy ketones, the Narasaka-Prasad and Evans-Saksena/Evans-Tishchenko reactions provide excellent and complementary access to syn- and anti-1,3-diols, respectively. For carbon-carbon bond-forming strategies, the Paterson aldol and Roush allylation/crotylation reactions offer powerful means to construct the 1,3-diol backbone with high levels of both diastereocontrol and enantiocontrol. A thorough understanding of the mechanisms and experimental nuances of these key transformations is essential for researchers in the fields of natural product synthesis, medicinal chemistry, and drug development.

References

2-Methyloctane-1,3-diol: A Technical Review of a Sparsely Documented Diol

For the attention of: Researchers, scientists, and drug development professionals.

This document serves to consolidate the known information and provide a theoretical framework for its synthesis and potential biological relevance based on established principles of organic chemistry and the known functions of structurally related molecules.

Physicochemical Properties

The primary source of information for the physical and chemical properties of 2-methyloctane-1,3-diol is the PubChem database.[1] These computed properties provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₂₀O₂ | PubChem |

| Molecular Weight | 160.25 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 5411-89-2 | PubChem |

| XLogP3 | 2.1 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 6 | PubChem |

Proposed Synthesis of this compound

In the absence of specific literature detailing the synthesis of this compound, a plausible and efficient synthetic route can be proposed based on well-established methods for the stereoselective synthesis of 1,3-diols. A common and effective strategy involves a two-step process: an aldol reaction to form a β-hydroxy ketone, followed by a stereoselective reduction of the ketone.[2][3]

Theoretical Synthetic Workflow

The proposed synthesis would begin with an aldol addition reaction between propanal and 2-heptanone. The resulting β-hydroxy ketone, 3-hydroxy-2-methyloctan-4-one, would then be reduced to yield this compound. The stereochemistry of the final product can be controlled by the choice of reducing agent and reaction conditions.

Generalized Experimental Protocol for 1,3-Diol Synthesis

The following is a generalized experimental protocol for the proposed synthesis, adapted from standard procedures for aldol additions and subsequent reductions.[2][3][4]

Step 1: Synthesis of 3-Hydroxy-2-methyloctan-4-one (Aldol Addition)

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of diisopropylamine in anhydrous tetrahydrofuran (THF). The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Base Formation: n-Butyllithium (n-BuLi) is added dropwise to the stirred solution to form lithium diisopropylamide (LDA). The mixture is stirred for 30 minutes at -78 °C.

-

Enolate Formation: 2-Heptanone, dissolved in anhydrous THF, is added dropwise to the LDA solution. The reaction mixture is stirred for 1 hour at -78 °C to ensure complete enolate formation.

-

Aldol Addition: Propanal is added dropwise to the reaction mixture. The solution is stirred for an additional 2 hours at -78 °C.

-

Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Work-up: The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield 3-hydroxy-2-methyloctan-4-one.

Step 2: Synthesis of this compound (Reduction)

-

Preparation: The purified 3-hydroxy-2-methyloctan-4-one is dissolved in methanol in a round-bottom flask and cooled to 0 °C in an ice bath.

-

Reduction: Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution. To enhance diastereoselectivity towards the syn-diol, cerium(III) chloride heptahydrate (CeCl₃·7H₂O) can be added prior to the NaBH₄ (Luche reduction).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the dropwise addition of acetone, followed by a saturated aqueous solution of ammonium chloride.

-

Work-up: The methanol is removed under reduced pressure. The remaining aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.

-

Purification: The crude diol is purified by flash column chromatography on silica gel to afford this compound.

Potential Biological Significance and Signaling Pathways

While no biological activities have been reported for this compound, the broader class of long-chain aliphatic diols has been identified in marine environments and is produced by some phytoplankton.[5][6] Furthermore, lipid signaling is a crucial aspect of cellular communication, with various lipid molecules, including diols derived from fatty acids, acting as signaling mediators in processes like inflammation.[7][8]

Lipid signaling pathways often involve the enzymatic conversion of membrane lipids into bioactive messengers that can activate specific receptors or downstream effector proteins.[9][10] A hypothetical signaling pathway for a long-chain diol could involve its interaction with a G-protein coupled receptor (GPCR) on the cell surface, leading to the activation of intracellular signaling cascades.

Hypothetical Signaling Pathway

The following diagram illustrates a generalized signaling pathway that could be initiated by a bioactive lipid diol. This is a conceptual representation and is not based on experimental data for this compound.

Conclusion and Future Directions

The current body of scientific literature lacks specific experimental data on this compound. The information presented in this guide is based on established chemical principles and the known biological roles of structurally similar compounds. To fully elucidate the properties and potential applications of this compound, further research is necessary.

Future research efforts should focus on:

-

Developing and optimizing a specific synthetic route to obtain pure samples of this compound for further study.

-

Conducting comprehensive biological screening to identify any potential pharmacological activities, such as anti-inflammatory, anti-microbial, or cytotoxic effects.

-

Investigating its role as a potential biomarker in biological systems, given the presence of other long-chain diols in nature.

-

Elucidating its mechanism of action if biological activity is identified, including the identification of specific molecular targets and signaling pathways.

References

- 1. This compound | C9H20O2 | CID 220975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A stereoselective and novel approach to the synthesis of 1,3-diols: simple control of diastereoselectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Diol - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. BG - A quest for the biological sources of long chain alkyl diols in the western tropical North Atlantic Ocean [bg.copernicus.org]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Introduction: Druggable Lipid Signaling Pathways [pubmed.ncbi.nlm.nih.gov]

- 9. Lipidomic analysis of signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lipid signaling - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Analytical Methods for the Detection of 2-Methyloctane-1,3-diol

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed application notes and protocols for the analytical detection of 2-methyloctane-1,3-diol in various matrices. The methods described are based on established analytical techniques for similar short-chain and branched-chain diols, providing a robust starting point for method development and validation.

Introduction

This compound is a branched-chain diol with potential applications and occurrences in various fields, including chemical synthesis, and as a potential biomarker or metabolite in biological systems. Accurate and sensitive detection methods are crucial for its quantification and characterization in complex matrices. This application note details two primary analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

The choice of analytical method largely depends on the sample matrix, required sensitivity, and available instrumentation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of diols, derivatization is typically required to increase their volatility and improve chromatographic peak shape. Phenylboronic acid esterification is a common and effective derivatization method for vicinal diols.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high selectivity and sensitivity for the analysis of a wide range of compounds, including those that are not amenable to GC analysis. While direct analysis of underivatized diols is possible, derivatization can be employed to enhance ionization efficiency and chromatographic retention.

Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Phenylboronic Acid Derivatization

This protocol is adapted from a validated method for the determination of other short-chain diols.[1]

3.1.1. Sample Preparation (Liquid Samples, e.g., Biological Fluids)

-

Extraction: To 1 mL of the liquid sample, add 2 mL of ethyl acetate.

-

Vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper ethyl acetate layer to a clean glass tube.

-

Repeat the extraction step with an additional 2 mL of ethyl acetate and combine the extracts.

-

Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.

3.1.2. Derivatization

-

To the dried extract, add 100 µL of a 10 mg/mL solution of phenylboronic acid in pyridine.

-

Add 100 µL of pyridine.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool the vial to room temperature.

-

Add 500 µL of hexane and 500 µL of water.

-

Vortex for 1 minute.

-

Centrifuge at 2000 rpm for 5 minutes.

-

Transfer the upper hexane layer containing the derivatized analyte to a GC vial for analysis.

3.1.3. GC-MS Instrumental Parameters

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-450. For higher sensitivity, Selected Ion Monitoring (SIM) can be used.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general approach for the analysis of this compound by LC-MS/MS. Method development and optimization will be required for specific applications.

3.2.1. Sample Preparation (Aqueous Samples)

-

Protein Precipitation (for biological fluids): To 100 µL of sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Filter through a 0.22 µm syringe filter into an LC vial.

3.2.2. LC-MS/MS Instrumental Parameters

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

-

Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

-

Column: C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) maintained at 40°C.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ion Source: Electrospray Ionization (ESI) in positive mode.

-

Ion Source Parameters:

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Curtain Gas: 35 psi

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

-

MRM Transitions: To be determined by infusing a standard of this compound. The precursor ion will likely be the [M+H]+ or [M+Na]+ adduct.

Data Presentation

The following table summarizes representative quantitative data for the analysis of short-chain diols using a validated GC-MS method with phenylboronic acid derivatization, which can serve as a benchmark for the analysis of this compound.[1]

| Analyte | Matrix | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) | Calibrated Range (mg/kg) | R² |

| Propane-1,2-diol | Cheese | 0.26 | 0.87 | 0 - 1000 | >0.999 |

| Butane-2,3-diol | Cheese | 0.02 | 0.07 | 0 - 1000 | >0.999 |

| Propane-1,3-diol | Cheese | 0.11 | 0.37 | 0 - 1000 | >0.999 |

| Propane-1,2-diol | Bacterial Culture | 1.32 | 4.40 | 0 - 5000 | >0.999 |

| Butane-2,3-diol | Bacterial Culture | 0.09 | 0.30 | 0 - 5000 | >0.999 |

| Propane-1,3-diol | Bacterial Culture | 0.54 | 1.80 | 0 - 5000 | >0.999 |

Visualizations

Diagram 1: GC-MS Experimental Workflow

Caption: Workflow for GC-MS analysis of this compound.

Diagram 2: LC-MS/MS Experimental Workflow

Caption: Workflow for LC-MS/MS analysis of this compound.

References

Application Note: Elucidation of the Structural Features of 2-Methyloctane-1,3-diol using 1D and 2D NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the comprehensive nuclear magnetic resonance (NMR) spectroscopic characterization of 2-methyloctane-1,3-diol. Due to the absence of publicly available experimental NMR data for this specific compound, this note provides a detailed predicted analysis based on established principles of NMR spectroscopy and data from analogous 1,3-diol structures. The note outlines detailed protocols for the acquisition of ¹H NMR, ¹³C NMR, and Correlation SpectroscopY (COSY) spectra. Predicted chemical shifts (δ), coupling constants (J), and key correlations are presented in structured tables for clarity. Furthermore, a logical workflow for the NMR analysis is provided in a visual diagram. This document serves as a practical guide for researchers engaged in the synthesis, identification, and characterization of aliphatic diols and related small molecules.

Introduction

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR data for this compound are summarized below. These predictions are based on the analysis of similar aliphatic 1,3-diols and established chemical shift increments.[1][2] The numbering convention used for the assignments is shown in Figure 1.

Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1a, H1b | 3.5 - 3.7 | m | - |

| H2 | 1.8 - 2.0 | m | - |

| H3 | 3.8 - 4.0 | m | - |

| H4a, H4b | 1.3 - 1.5 | m | - |

| H5a, H5b | 1.2 - 1.4 | m | - |

| H6a, H6b | 1.2 - 1.4 | m | - |

| H7a, H7b | 1.2 - 1.4 | m | - |

| H8 | 0.8 - 0.9 | t | 7.0 |

| 2-CH₃ | 0.9 - 1.0 | d | 7.0 |

| 1-OH, 3-OH | Variable (1.5 - 4.0) | br s | - |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | 65 - 68 |

| C2 | 40 - 45 |

| C3 | 70 - 75 |

| C4 | 35 - 40 |

| C5 | 25 - 30 |

| C6 | 22 - 27 |

| C7 | 31 - 36 |

| C8 | 13 - 15 |

| 2-CH₃ | 15 - 20 |

Experimental Protocols

The following are detailed protocols for the acquisition of high-quality NMR spectra of this compound.

Sample Preparation

-

Sample Quantity : For ¹H NMR, dissolve 5-25 mg of this compound. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[3]

-

Solvent : Use 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), and add it to the NMR tube containing the sample.[3]

-

Internal Standard : Tetramethylsilane (TMS) can be used as an internal standard for chemical shift calibration (δ = 0.00 ppm).[3]

-

Dissolution : Gently agitate the NMR tube to ensure the sample is fully dissolved.

¹H NMR Spectroscopy Protocol

-

Spectrometer : A 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence : Standard single-pulse sequence.

-

Acquisition Parameters :

-

Processing : Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the resulting spectrum.

¹³C NMR Spectroscopy Protocol

-

Spectrometer : A 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence : Standard proton-decoupled single-pulse sequence.

-

Acquisition Parameters :

-

Processing : Apply a line broadening of 1-2 Hz and perform Fourier transformation. Phase and baseline correct the resulting spectrum.

2D COSY Spectroscopy Protocol

-

Spectrometer : A 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence : Standard COSY-90 or COSY-45 pulse sequence.[7]

-

Acquisition Parameters :

-

Processing : Apply a sine-bell window function in both dimensions followed by Fourier transformation. Symmetrize the resulting 2D spectrum.

Data Analysis and Interpretation

¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons attached to the carbon backbone. The protons on carbons bearing the hydroxyl groups (H1 and H3) are expected to be the most downfield due to the deshielding effect of the oxygen atoms. The methyl group at the C2 position (2-CH₃) should appear as a doublet due to coupling with H2. The terminal methyl group (H8) is expected to be a triplet, coupling with the adjacent methylene protons (H7). The remaining methylene protons will appear as complex multiplets in the aliphatic region. The hydroxyl protons will likely appear as broad singlets, and their chemical shift can vary depending on concentration and temperature.

¹³C NMR Spectrum

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule, assuming the diastereomers are not resolved. The carbons bonded to the hydroxyl groups (C1 and C3) will be the most downfield among the sp³ hybridized carbons. The remaining carbons of the octyl chain and the methyl group at C2 will appear in the aliphatic region of the spectrum.

COSY Spectrum

The 2D COSY spectrum will reveal the proton-proton coupling network within the molecule. Key expected correlations include:

-

Cross-peaks between H1 and H2.

-

Cross-peaks between H2 and H3, and H2 and the 2-CH₃ protons.

-

Correlations between H3 and H4.

-

A sequential correlation pathway from H4 through H5, H6, H7, and finally to H8.

This information is invaluable for confirming the connectivity of the carbon skeleton.

Visualizing the NMR Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive NMR analysis of this compound.

Caption: Workflow for NMR analysis of this compound.

Conclusion

This application note provides a comprehensive, albeit predicted, guide to the NMR spectroscopic analysis of this compound. The detailed protocols for ¹H, ¹³C, and COSY NMR experiments, along with the predicted spectral data and interpretation, offer a valuable resource for chemists working with this and structurally related compounds. The systematic approach outlined here, from sample preparation to final structure elucidation, will enable researchers to confidently characterize their synthesized molecules.

References

- 1. 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 5. books.rsc.org [books.rsc.org]

- 6. NMR Experiments [nmr.chem.umn.edu]

- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. nmr.ucdavis.edu [nmr.ucdavis.edu]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

Application Notes and Protocols for 2-methyloctane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis of 2-methyloctane-1,3-diol and its evaluation as a potential skin penetration enhancer for transdermal drug delivery. The protocols are intended for research purposes and should be adapted and validated for specific applications.

Table of Contents

-

Synthesis of this compound

-

Experimental Protocol

-

Table of Reagents and Materials

-

-

Application: Evaluation as a Skin Penetration Enhancer

-

In Vitro Skin Permeation Study using Franz Diffusion Cells

-

Experimental Protocol

-

Table of Quantitative Data

-

-

Cytotoxicity Assay on Human Keratinocytes (HaCaT Cells)

-

Experimental Protocol

-

Table of Quantitative Data

-

-

-

Visualizations

-

Diagram: Synthesis of this compound

-

Diagram: Experimental Workflow for Skin Permeation Study

-

Diagram: Proposed Mechanism of Action as a Penetration Enhancer

-

Synthesis of this compound

This protocol outlines a potential synthetic route for this compound.

Experimental Protocol

Step 1: Grignard Reaction

-

To a dry three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-bromohexane (1.0 eq) in anhydrous diethyl ether to the magnesium turnings with stirring. Maintain a gentle reflux.